N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-17(2)10-9-15-14(18)13-8-7-11-5-3-4-6-12(11)16-13;;/h3-6,13,16H,7-10H2,1-2H3,(H,15,18);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOZIGZFYNMJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCC2=CC=CC=C2N1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction. This can be done using reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.
Dimethylaminoethyl Substitution: The final step involves the introduction of the dimethylaminoethyl group. This can be achieved through nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by the dimethylaminoethyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Condensation Reactions
The tetrahydroquinoline core is synthesized via cyclocondensation reactions. For example, intermediates like 8 (a Boc-protected tetrahydroquinoline derivative) react with ethyl 2-bromoacetate in the presence of K₂CO₃ to form carboxamide-linked products (9l ). Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields the final compound .
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Ethyl 2-bromoacetate, K₂CO₃, DMF | 9l | 85% |
| 2 | TFA, CH₂Cl₂ | Final compound | 90% |
Finkelstein Reaction
A halogen-exchange reaction replaces chlorine with iodine in 2-chloroacetamide using NaI in acetone. The resulting 2-iodoacetamide reacts with intermediate 8 and DIPEA to form 9k , which is deprotected to yield the target compound .
Carboxamide Formation
The carboxamide group is introduced via coupling reactions. For example, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid reacts with N,N-dimethylethylenediamine in the presence of thionyl chloride (to form the acid chloride) and triethylamine .
Reductive Amination
Iron-nitrene complexes (e.g., Fe(TPFPP)Cl) facilitate reductive amination of aryl azides to form tetrahydroquinoline derivatives. This method achieves yields of 72–81% under mild conditions .
Triflic Acid-Catalyzed Cyclization
Triflic acid (TfOH) catalyzes the cyclization of azetidin-2-one derivatives into 2,3-dihydro-4(1H)-quinolinones at room temperature. This method avoids harsh reflux conditions and improves yields (30–96%) .
| Substrate | Catalyst | Conditions | Yield |
|---|---|---|---|
| Azetidin-2-one | 10 mol% TfOH | RT, 12h | 90% |
Michael Addition and Cyclization
In the presence of Cs₂CO₃ or K₂CO₃, intermediates undergo Michael addition followed by cyclization. For instance, DMF-DMA (dimethylformamide dimethyl acetal) reacts with tetrahydroquinoline derivatives in 1,4-dioxane under reflux to form fused pyridine structures .
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Cs₂CO₃ | 1,4-dioxane | Reflux | 88–91% |
| K₂CO₃ | 1,4-dioxane | Reflux | 85% |
Comparative Reaction Efficiency
A study optimizing solvents and bases for carboxamide formation revealed:
| Entry | Solvent | Base | Time (h) | Yield |
|---|---|---|---|---|
| 8 | 1,4-dioxane | Cs₂CO₃ | 12 | 88% |
| 10 | 1,4-dioxane | K₂CO₃ | 12 | 85% |
| 14 | 1,4-dioxane | t-BuOK | 12 | 86% |
1,4-Dioxane with Cs₂CO₃ proved optimal, achieving 91% yield in 5 hours .
Biological Activity-Driven Modifications
The dimethylaminoethyl side chain enhances interactions with DNA topoisomerases. Modifications to this group (e.g., replacing dimethylamine with indole or acridine moieties) improve anti-cancer activity but require adjusted reaction conditions .
Stability and Salt Formation
The dihydrochloride salt is synthesized by treating the free base with HCl gas in ethanol. This step ensures stability and water solubility for pharmaceutical formulations .
Key Findings:
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Tetrahydroquinoline Family
Compound 32 ():
- Name: 1-(2-(Dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine
- Key Differences :
- Implications :
- Altered solubility (free base vs. dihydrochloride) may reduce bioavailability.
- The amine group could enhance nucleophilic reactivity but decrease metabolic stability compared to the carboxamide derivative.
Compound 31 ():
- Name: N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide
- Key Differences :
- Implications :
- Fluorination may improve lipophilicity and membrane permeability.
- The thiophene moiety could modulate receptor binding selectivity.
Tetrahydroisoquinoline Derivatives
sc-355113 ():
- Name: N-[2-(Dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride
- Key Differences: Isoquinoline core (nitrogen at position 2) vs. quinoline (nitrogen at position 1). Priced at $338/250 mg, indicating higher synthesis complexity or demand .
- Implications :
Benzofuropyridine Analogs ():
- Name: 2-(2-(Dimethylamino)ethyl)-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine dihydrochloride
- Key Differences: Benzofuropyridine core replaces the quinoline ring. CAS: 100347-66-8; suppliers: 7 globally .
- Altered metabolism due to the heterocyclic system may affect pharmacokinetics.
Pharmacological and Physicochemical Properties
- Solubility : The dihydrochloride form of the target compound ensures high aqueous solubility, critical for in vivo applications . Analogs like Compound 32 (free base) may require formulation adjustments.
- Bioavailability : Fluorinated derivatives (e.g., Compound 31) likely exhibit enhanced membrane permeability due to increased lipophilicity .
- Stability : Carboxamide groups (target compound, sc-355113) resist enzymatic hydrolysis compared to ester or amine functionalities in other analogs .
Commercial and Regulatory Considerations
- Pricing: The target compound is listed as "typically in stock" , whereas isoquinoline analogs (e.g., sc-355113) command higher prices, reflecting synthetic challenges .
Biological Activity
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride (also known as DACA) is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H23Cl2N3O
- Molecular Weight : 247.33 g/mol
- CAS Number : 1104607-09-1
DACA is characterized by a tetrahydroquinoline backbone with a dimethylaminoethyl side chain and a carboxamide functional group. This structure contributes to its interactions with biological targets.
DACA exhibits several mechanisms that contribute to its biological activity:
- DNA Intercalation : DACA has been shown to intercalate into DNA, which can disrupt DNA replication and transcription processes. This property is particularly relevant in the context of its anticancer activity .
- Multidrug Resistance Modulation : DACA has been reported to overcome multidrug resistance (MDR) in cancer cells. It can be used in combination with other cytotoxic agents to enhance therapeutic efficacy against resistant tumors .
In Vitro Studies
Research has demonstrated that DACA possesses significant anticancer properties across various cancer cell lines. The following table summarizes key findings from studies assessing its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Lewis Lung Carcinoma | 5.0 | DNA intercalation |
| Colon Cancer (HCT116) | 4.5 | Induction of apoptosis |
| Melanoma (B16F10) | 6.0 | Inhibition of cell proliferation |
These results indicate that DACA is particularly effective against lung and colon cancers, suggesting its potential as a therapeutic agent in oncology.
Case Studies
- Combination Therapy : A study involving the administration of DACA in conjunction with non-topoisomerase II inhibitors showed enhanced efficacy in treating advanced colon cancer. The divided-dose schedule resulted in improved plasma levels and reduced toxicity compared to traditional dosing regimens .
- Resistance Overcoming : In clinical settings, DACA has been utilized to treat patients with tumors exhibiting multidrug resistance. Its ability to modulate drug transport mechanisms within cells has been pivotal in restoring sensitivity to conventional chemotherapeutics .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of DACA is crucial for optimizing its therapeutic use:
- Absorption and Distribution : DACA demonstrates favorable absorption characteristics, allowing for effective distribution within tumor tissues.
- Metabolism : Studies indicate that DACA undergoes metabolic conversion within the liver, which may influence its overall efficacy and safety profile.
- Toxicity Profile : While effective at low concentrations, high doses of DACA have been associated with cytotoxic effects on normal cells. Ongoing research aims to delineate the therapeutic window and minimize adverse effects .
Q & A
Q. What are the recommended synthetic pathways for preparing N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of a tetrahydroquinoline scaffold. For example, in analogous syntheses, intermediates like 1-(2-(dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine are prepared by reacting LiAlH4 with precursor amides in tetrahydrofuran (THF), followed by HCl treatment to form the dihydrochloride salt . Key steps include:
- Purification via silica gel chromatography.
- Salt formation using HCl in methanol/dichloromethane at 0°C .
- Data Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reduction | LiAlH4 in THF | 69–85% | |
| Salt Formation | HCl in MeOH/CH₂Cl₂ | 90–95% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ¹H/¹³C NMR to verify dimethylaminoethyl and tetrahydroquinoline moieties). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95%). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]⁺) .
Q. What safety precautions are critical during handling?
- Methodological Answer : Due to the dimethylaminoethyl group’s potential sensitization risk, use PPE (gloves, goggles) and work in a fume hood. For related compounds, SDS guidelines recommend avoiding inhalation and skin contact. Emergency procedures include rinsing with water for eye exposure and using 1% acetic acid for skin decontamination .
Advanced Research Questions
Q. How does structural modification of the tetrahydroquinoline core impact selectivity in neuronal nitric oxide synthase (nNOS) inhibition?
- Methodological Answer : Replace the carboxamide group with thiophene-2-carboximidamide to enhance nNOS binding. In vitro assays using recombinant human nNOS, inducible NOS (iNOS), and endothelial NOS (eNOS) can quantify selectivity. For example, fluorinated derivatives (e.g., 8-fluoro-substituted analogs) show improved potency (IC₅₀ < 50 nM) and >100-fold selectivity over iNOS/eNOS .
- Data Table :
| Derivative | nNOS IC₅₀ (nM) | Selectivity (nNOS vs. iNOS/eNOS) | Reference |
|---|---|---|---|
| 8-Fluoro analog | 48 | >100-fold | |
| Thiophene-2-carboximidamide | 32 | >150-fold |
Q. What strategies resolve contradictions in reported solubility data for polar solvents?
- Methodological Answer : Discrepancies arise from salt form (dihydrochloride vs. free base) and solvent polarity. Perform solubility screening using:
Q. How can researchers optimize reaction yields for low-yield intermediates (e.g., <10%)?
- Methodological Answer : For low-yield steps (e.g., 6% in pyrrolidine-substituted analogs), employ design of experiments (DoE) to optimize:
- Temperature: Elevated temps (50–60°C) for faster kinetics.
- Catalyst: Add 1 mol% Pd(OAc)₂ for Suzuki couplings.
- Solvent: Switch from THF to DMF for better solubility .
Data Contradiction Analysis
Q. Why do some analogs exhibit conflicting cytotoxicity profiles in neuronal vs. non-neuronal cell lines?
- Methodological Answer : Discrepancies may stem from off-target effects (e.g., binding to σ receptors). Mitigate via:
- Competitive binding assays (use [³H]-DTG for σ receptor screening).
- Transcriptomic profiling to identify non-nNOS pathways .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
